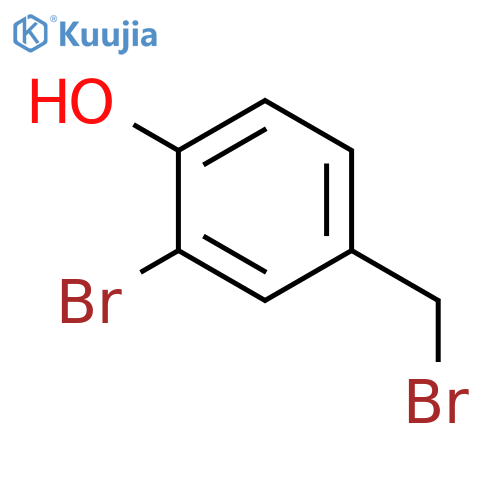

Cas no 52703-21-6 (2-bromo-4-(bromomethyl)phenol)

2-bromo-4-(bromomethyl)phenol structure

商品名:2-bromo-4-(bromomethyl)phenol

2-bromo-4-(bromomethyl)phenol 化学的及び物理的性質

名前と識別子

-

- PHENOL, 2-BROMO-4-(BROMOMETHYL)-

- 2-bromo-4-(bromomethyl)phenol

-

2-bromo-4-(bromomethyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1912153-5.0g |

2-bromo-4-(bromomethyl)phenol |

52703-21-6 | 5g |

$2485.0 | 2023-06-02 | ||

| Enamine | EN300-1912153-0.5g |

2-bromo-4-(bromomethyl)phenol |

52703-21-6 | 0.5g |

$823.0 | 2023-09-17 | ||

| Alichem | A014002405-500mg |

2-Bromo-4-(bromomethyl)phenol |

52703-21-6 | 97% | 500mg |

$831.30 | 2023-09-01 | |

| Alichem | A014002405-1g |

2-Bromo-4-(bromomethyl)phenol |

52703-21-6 | 97% | 1g |

$1490.00 | 2023-09-01 | |

| Enamine | EN300-1912153-0.25g |

2-bromo-4-(bromomethyl)phenol |

52703-21-6 | 0.25g |

$789.0 | 2023-09-17 | ||

| Enamine | EN300-1912153-0.05g |

2-bromo-4-(bromomethyl)phenol |

52703-21-6 | 0.05g |

$719.0 | 2023-09-17 | ||

| Enamine | EN300-1912153-10g |

2-bromo-4-(bromomethyl)phenol |

52703-21-6 | 10g |

$3683.0 | 2023-09-17 | ||

| Alichem | A014002405-250mg |

2-Bromo-4-(bromomethyl)phenol |

52703-21-6 | 97% | 250mg |

$484.80 | 2023-09-01 | |

| Enamine | EN300-1912153-0.1g |

2-bromo-4-(bromomethyl)phenol |

52703-21-6 | 0.1g |

$755.0 | 2023-09-17 | ||

| Enamine | EN300-1912153-10.0g |

2-bromo-4-(bromomethyl)phenol |

52703-21-6 | 10g |

$3683.0 | 2023-06-02 |

2-bromo-4-(bromomethyl)phenol 関連文献

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

52703-21-6 (2-bromo-4-(bromomethyl)phenol) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量